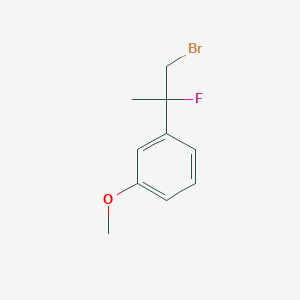

![molecular formula C21H26N2O B1491928 2-Benzyl-1-(4-méthoxyphényl)-5-méthyloctahydropyrrolo[3,4-c]pyrrole CAS No. 2098076-83-4](/img/structure/B1491928.png)

2-Benzyl-1-(4-méthoxyphényl)-5-méthyloctahydropyrrolo[3,4-c]pyrrole

Vue d'ensemble

Description

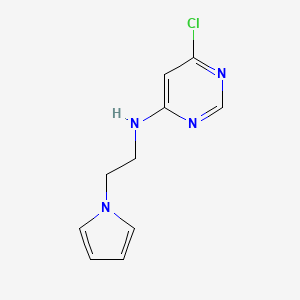

2-Benzyl-1-(4-methoxyphenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole is a useful research compound. Its molecular formula is C21H26N2O and its molecular weight is 322.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Benzyl-1-(4-methoxyphenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzyl-1-(4-methoxyphenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Analyse complète des applications du 2-Benzyl-1-(4-méthoxyphényl)-5-méthyloctahydropyrrolo[3,4-c]pyrrole

Le composé this compound est une molécule complexe qui peut être associée à la classe des composés pyrroles. Les pyrroles sont connus pour leurs diverses activités biologiques et se retrouvent dans de nombreux produits naturels et médicaments. Voici une analyse détaillée des applications potentielles de ce composé en matière de recherche scientifique, divisée en sections distinctes pour plus de clarté.

Activité anticancéreuse : Les dérivés du pyrrole ont été largement étudiés pour leurs propriétés anticancéreuses. La structure du this compound suggère une activité potentielle contre diverses lignées cellulaires cancéreuses. La recherche pourrait se concentrer sur la synthèse d’analogues et l’évaluation de leur efficacité pour inhiber la croissance tumorale, en portant une attention particulière à la leucémie, au lymphome et à la myélofibrose .

Propriétés antimicrobiennes et antifongiques : Le groupe pyrrole est connu pour ses effets antimicrobiens et antifongiques importants. Ce composé pourrait être étudié pour son potentiel à inhiber la croissance bactérienne et fongique, ce qui pourrait conduire au développement de nouveaux antibiotiques et antifongiques .

Effets antiprotozoaires et antipaludiques : Compte tenu de l’activité biologique des composés contenant du pyrrole, il est possible que le this compound puisse servir de base au développement de médicaments antiprotozoaires et antipaludiques. La synthèse de dérivés et les tests contre les parasites protozoaires constitueraient une orientation de recherche précieuse .

Pénétrant du SNC et antagonistes du CXCR2 : La complexité structurelle de ce composé suggère un potentiel en tant que pénétrant du système nerveux central (SNC) et antagoniste du CXCR2. Cela pourrait être particulièrement pertinent pour le traitement de la sclérose en plaques et d’autres troubles neuro-inflammatoires .

Traitement de l’obésité et de la dépendance : Les urées N,N’-diaryl asymétriques, qui peuvent être dérivées de composés contenant du pyrrole, se sont avérées prometteuses dans le traitement de l’obésité et de la dépendance. La recherche sur la modification du this compound pour améliorer ces propriétés pourrait conduire à de nouvelles options thérapeutiques .

Effet antithrombotique : Des composés ayant une structure de pyrrole ont été identifiés comme des agents antithrombotiques oraux puissants avec un risque de saignement minimal. L’étude du potentiel antithrombotique de ce composé dans des modèles de thrombose et d’hémostase pourrait fournir des informations sur des thérapies anticoagulantes plus sûres .

Découverte et synthèse de médicaments : La structure du composé permet d’explorer son utilisation dans la découverte et la synthèse de médicaments. Il pourrait servir de précurseur ou d’intermédiaire dans la synthèse de diverses molécules pharmacologiquement actives, ce qui pourrait conduire à la découverte de nouveaux médicaments.

Recherche biochimique : En raison de sa structure unique, le this compound pourrait être utilisé dans la recherche biochimique pour étudier les interactions moléculaires, la liaison aux récepteurs et l’inhibition enzymatique. Cela pourrait approfondir notre compréhension des voies biochimiques et conduire au développement de thérapies ciblées.

Mécanisme D'action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s worth noting that compounds with similar structures, such as benzimidazole derivatives, have been found to interact easily with the biopolymers of the living system due to their isostructural pharmacophore of naturally occurring active biomolecules .

Biochemical Pathways

Similar compounds such as indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with and affect multiple biochemical pathways.

Pharmacokinetics

Similar compounds such as benzimidazole derivatives have been found to exhibit excellent bioavailability, safety, and stability profiles .

Result of Action

Similar compounds such as indole derivatives have shown significant biological activities against various ailments .

Action Environment

It’s worth noting that the efficacy and stability of similar compounds, such as benzimidazole derivatives, have been found to be excellent , suggesting that they may be relatively stable under various environmental conditions.

Analyse Biochimique

Biochemical Properties

2-Benzyl-1-(4-methoxyphenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative phosphorylation, such as ATP synthase, thereby affecting cellular energy production . Additionally, it can bind to specific proteins, altering their conformation and activity, which can have downstream effects on various biochemical pathways.

Cellular Effects

The effects of 2-Benzyl-1-(4-methoxyphenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, it can alter the expression of genes involved in apoptosis, thereby impacting cell survival and death. The compound’s ability to modulate cellular metabolism also suggests its potential role in metabolic disorders.

Molecular Mechanism

At the molecular level, 2-Benzyl-1-(4-methoxyphenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, leading to their inhibition or activation. For instance, this compound has been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling . Additionally, it can induce changes in gene expression by interacting with transcription factors, thereby influencing the transcriptional regulation of target genes.

Temporal Effects in Laboratory Settings

The effects of 2-Benzyl-1-(4-methoxyphenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. For instance, prolonged exposure to this compound can lead to changes in cellular homeostasis, potentially resulting in altered cell function and viability.

Dosage Effects in Animal Models

The effects of 2-Benzyl-1-(4-methoxyphenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as enhanced cellular metabolism and improved physiological function . At higher doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage. These threshold effects highlight the importance of dosage optimization for potential therapeutic applications.

Metabolic Pathways

2-Benzyl-1-(4-methoxyphenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can modulate the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, thereby influencing cellular energy production . Additionally, it can affect the levels of key metabolites, such as ATP and NADH, which are critical for cellular function.

Transport and Distribution

The transport and distribution of 2-Benzyl-1-(4-methoxyphenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes by transporters such as ABC transporters, which facilitate its uptake and distribution within cells . Additionally, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of 2-Benzyl-1-(4-methoxyphenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria and nucleus, through targeting signals and post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its overall biochemical activity.

Propriétés

IUPAC Name |

5-benzyl-4-(4-methoxyphenyl)-2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O/c1-22-13-18-14-23(12-16-6-4-3-5-7-16)21(20(18)15-22)17-8-10-19(24-2)11-9-17/h3-11,18,20-21H,12-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGGDENQKQQBPEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2CN(C(C2C1)C3=CC=C(C=C3)OC)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-one](/img/structure/B1491845.png)

![5-glycyl-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1491846.png)

![3-(6-Chloro-2-methylpyrimidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1491847.png)

![6-Ethoxy-3-prolyl-3-azabicyclo[3.1.1]heptane](/img/structure/B1491848.png)

![(E)-4-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)-4-oxobut-2-enoic acid](/img/structure/B1491851.png)

![8-(Ethoxymethyl)-6-azaspiro[3.4]octane](/img/structure/B1491852.png)

![5-(3-aminopropyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1491861.png)

![Ethyl 6-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylate](/img/structure/B1491864.png)